

An In-depth Technical Guide to the Chemical Structure and Bonding of Nitrocyanamide

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Compound of Interest

Compound Name: Nitrocyanamide

Cat. No.: B14539708

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Abstract

Nitrocyanamide ($\text{H}_2\text{N}_2\text{C}(\text{NO}_2)$), a molecule of significant interest in the field of energetic materials, possesses a unique chemical structure and bonding arrangement that dictates its properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key spectroscopic characteristics of **nitrocyanamide** and its anion. Due to the limited availability of direct experimental data on the free acid, this guide primarily focuses on the more stable **nitrocyanamide** anion (NCA^-), drawing from theoretical studies and experimental data on its salts and coordination compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this energetic functional group.

Chemical Structure and Bonding

The **nitrocyanamide** molecule is characterized by the presence of both a nitroamine ($-\text{NHNO}_2$) and a nitrile ($-\text{C}\equiv\text{N}$) functional group. The electronic interplay between the electron-withdrawing nitro group and the cyano group results in a complex bonding scenario.

The structure of the **nitrocyanamide** anion (NCA^-) has been a subject of interest in the development of energetic materials. It can be considered a hybrid of the dinitramide and dicyanamide anions, both of which are components of well-known energetic materials.

Molecular Geometry

Precise experimental determination of the molecular geometry of free **nitrocyanamide** is challenging due to its instability. However, theoretical calculations and experimental data from its salts provide valuable insights into its structural parameters.

Table 1: Calculated Geometrical Parameters for the **Nitrocyanamide** Anion (NCA⁻)

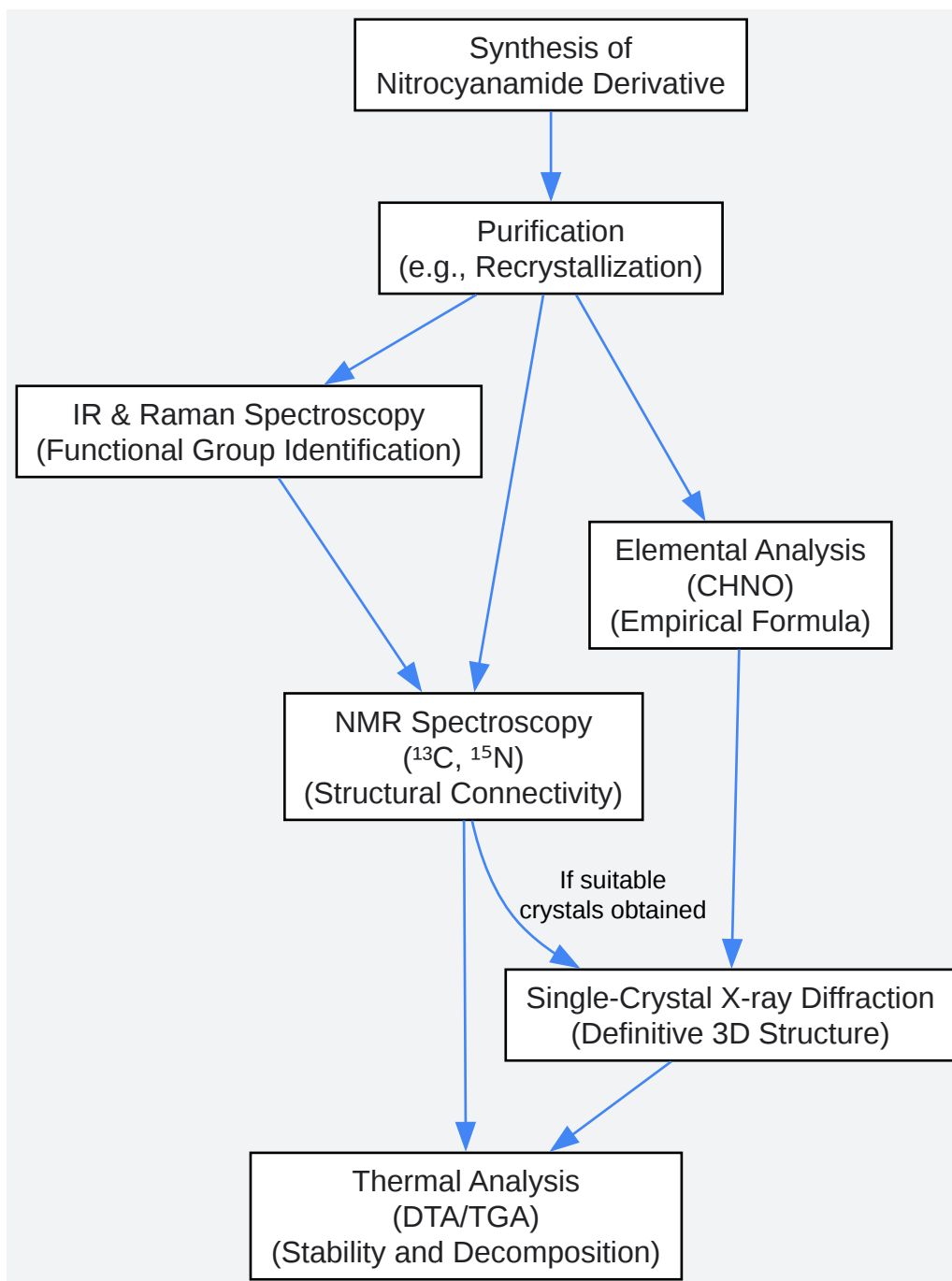
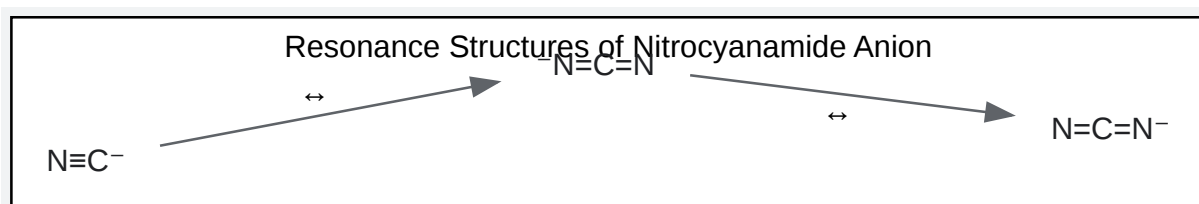
Parameter	Bond Length (Å)	Bond Angle (°)
C-N(cyano)	~1.17	
C-N(amino)	~1.33	
N-N(nitro)	~1.35	
N-O	~1.25	
N(cyano)-C-N(amino)		
C-N-N(nitro)		
O-N-O		

Note: These values are approximate and based on theoretical calculations and may vary depending on the cation and crystal packing in solid-state structures.

Bonding and Electronic Structure

The bonding in **nitrocyanamide** is characterized by significant electron delocalization. The nitrogen atom of the cyano group and the nitrogen atom of the amino group are both sp² hybridized, leading to a planar or near-planar arrangement of the atoms in the C-N-N fragment. The nitro group is also planar.

The resonance structures of the **nitrocyanamide** anion illustrate the delocalization of the negative charge across the molecule, contributing to its relative stability compared to the free acid.



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